1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Carcainium chloride is synthesized through the quaternization of lidocaine. The process involves the reaction of lidocaine with an alkylating agent, such as methyl chloride, under controlled conditions to form the quaternary ammonium compound .
Industrial Production Methods
The industrial production of carcainium chloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Carcainium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Carcainium chloride can be reduced to its primary amine form using reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of carcainium chloride.
Reduction: Primary amine derivatives.
Substitution: Various substituted quaternary ammonium compounds.
Scientific Research Applications
Carcainium chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying quaternary ammonium salts.
Biology: Investigated for its effects on cellular processes and ion channels.
Medicine: Studied for its antitussive properties and potential therapeutic applications in treating chronic cough and idiopathic interstitial pneumonias
Industry: Utilized in the formulation of cough suppressants and other pharmaceutical products.
Mechanism of Action
Carcainium chloride exerts its effects by inhibiting the cough reflex. It acts on specific molecular targets, including ion channels and receptors in the respiratory tract. The compound’s mechanism of action is distinct from that of lidocaine, as it does not rely on local anesthetic properties but rather on modulating neural pathways involved in cough reflex .
Comparison with Similar Compounds
Carcainium chloride is unique compared to other quaternary ammonium compounds due to its specific antitussive properties. Similar compounds include:
Lidocaine: A local anesthetic with different mechanisms of action.
Benzalkonium chloride: A quaternary ammonium compound used as a disinfectant.
Cetylpyridinium chloride: Another quaternary ammonium compound with antiseptic properties
Carcainium chloride stands out due to its specific application in cough suppression and its distinct mechanism of action .
Properties
IUPAC Name |
1-(3,4-dichlorophenyl)cyclopropane-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c11-8-2-1-7(5-9(8)12)10(6-13)3-4-10/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDZLTHRJVBKJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601246417 | |
Record name | 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601246417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124276-57-9 | |
Record name | 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124276-57-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601246417 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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